

Unveiling the Kinase Selectivity Profile of NU2058: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NU2058

Cat. No.: B1683949

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor **NU2058**, focusing on its cross-reactivity with other kinases. **NU2058**, identified as a potent, competitive, and guanine-based inhibitor of Cyclin-Dependent Kinases (CDKs), demonstrates notable activity against CDK1 and CDK2.^[1] This document summarizes the available quantitative data on its inhibitory effects, details the experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows to offer a comprehensive resource for researchers.

Executive Summary

NU2058 is a well-characterized inhibitor of CDK1 and CDK2, acting as an ATP-competitive inhibitor.^[1] Limited available data also indicates an off-target inhibitory effect on DNA topoisomerase II. This guide presents the inhibitory constants (IC₅₀ and K_i) for these targets, providing a snapshot of **NU2058**'s current known selectivity. While a comprehensive screening against a broad panel of kinases is not publicly available, the data herein serves as a crucial baseline for evaluating its potential applications and for designing future selectivity studies.

Performance Comparison: NU2058 Inhibition Profile

The inhibitory activity of **NU2058** against its primary targets and a known off-target is summarized in the table below. This quantitative data allows for a direct comparison of its potency against different enzymes.

Target	IC50 (μM)	Ki (μM)	Compound Class
CDK1	26[1][2]	5[3]	Kinase Inhibitor
CDK2	17[1][2][4]	12[1][3]	Kinase Inhibitor
DNA Topoisomerase II	300	-	Topoisomerase Inhibitor

Experimental Methodologies

Detailed protocols for the key assays used to determine the inhibitory activity of **NU2058** are provided below. These methodologies are foundational for reproducing and expanding upon the existing data.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay

This biochemical assay quantifies the inhibitory effect of **NU2058** on the activity of the CDK2/Cyclin A complex using Histone H1 as a substrate.

Materials:

- Active CDK2/Cyclin A enzyme
- Histone H1 substrate
- **NU2058** (test inhibitor)
- [γ -32P]ATP
- 5X Assay Buffer (e.g., 200 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 10 mM DTT, 50 μg/mL BSA)
- P81 phosphocellulose paper
- 0.75% Phosphoric acid
- Acetone

- Scintillation cocktail and counter

Procedure:

- Prepare a reaction mixture containing 5X Assay Buffer, Histone H1, and active CDK2/Cyclin A enzyme.
- Add varying concentrations of **NU2058** or a vehicle control (e.g., DMSO) to the reaction mixture.
- Initiate the kinase reaction by adding [γ -³²P]ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ -³²P]ATP.
- Perform a final wash with acetone and allow the papers to dry.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition for each **NU2058** concentration relative to the vehicle control and determine the IC₅₀ value.

DNA Topoisomerase II Decatenation Assay

This assay measures the ability of **NU2058** to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase II.

Materials:

- Human Topoisomerase II enzyme
- Kinetoplast DNA (kDNA)
- **NU2058** (test inhibitor)

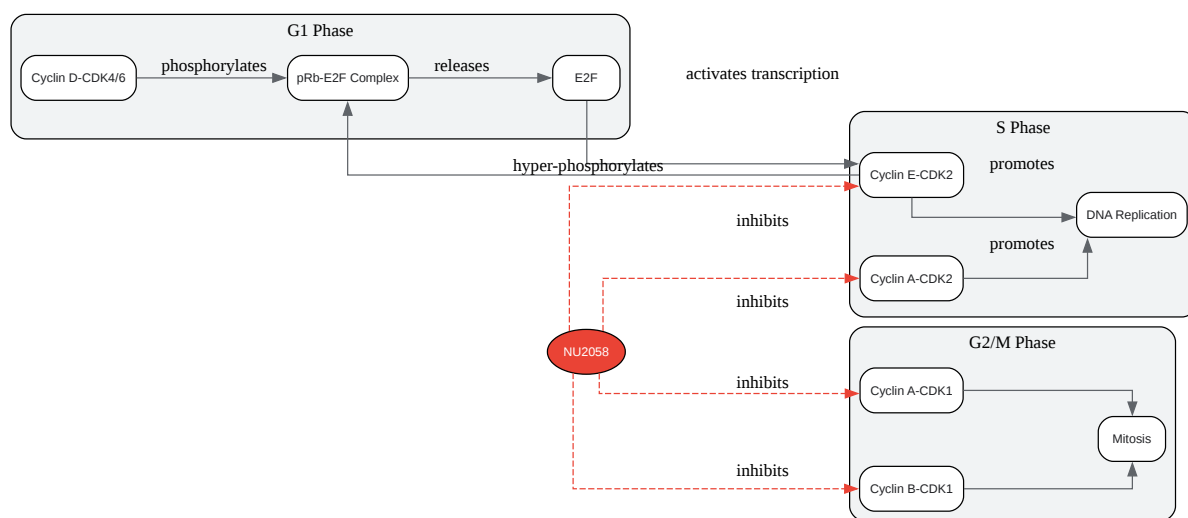
- 10X Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)
- ATP
- Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.0025% bromophenol blue, 25% glycerol)
- Agarose gel
- TAE or TBE buffer
- Ethidium bromide or other DNA stain

Procedure:

- Prepare reaction mixtures containing 10X Topoisomerase II Assay Buffer, ATP, and kDNA.
- Add varying concentrations of **NU2058** or a vehicle control to the reaction mixtures.
- Initiate the reaction by adding human topoisomerase II enzyme.
- Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
- Terminate the reactions by adding Stop Buffer/Loading Dye.
- Separate the DNA products by agarose gel electrophoresis.
- Stain the gel with a DNA stain and visualize under UV light.
- Decatenated mini-circles will migrate into the gel, while catenated kDNA will remain in the well. The inhibition of decatenation is observed by the reduction of the mini-circle bands.
- Quantify the band intensities to determine the IC₅₀ value of **NU2058**.

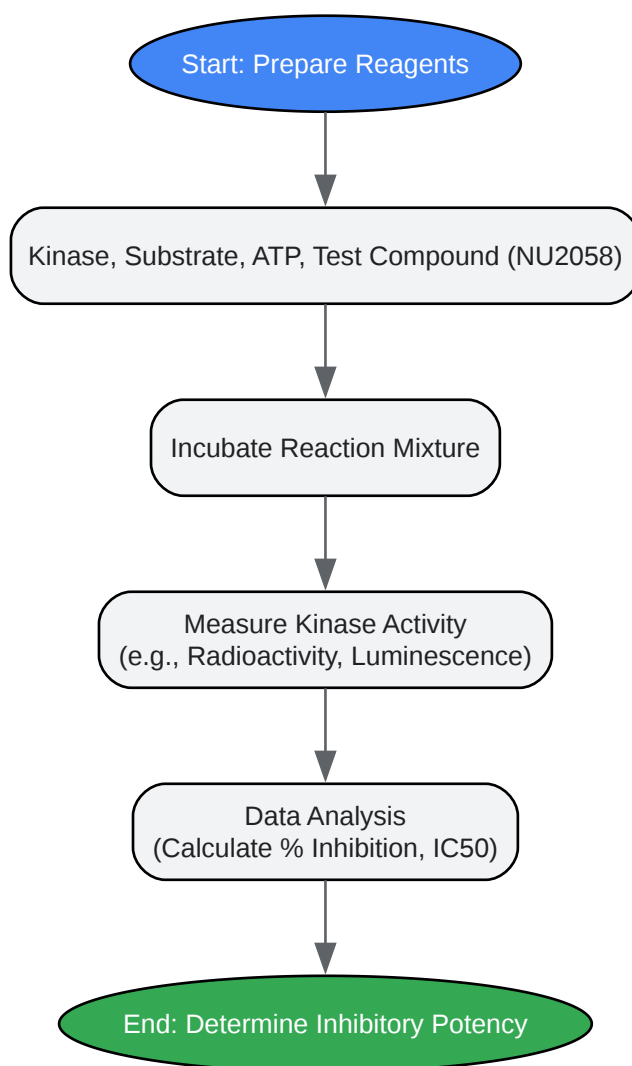
Visualizing the Mechanism and Workflow

To further elucidate the context of **NU2058**'s activity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.



[Click to download full resolution via product page](#)

Caption: **NU2058** inhibits CDK1 and CDK2, key regulators of the cell cycle.



[Click to download full resolution via product page](#)

Caption: General workflow for determining kinase inhibitor potency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Therapeutic potential of CDK inhibitor NU2058 in androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NU 2058 | CDK1 Subfamily (CDK1, CDK2 & CDK3) | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Unveiling the Kinase Selectivity Profile of NU2058: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683949#cross-reactivity-of-nu2058-with-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com